1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
Description
This compound features a benzo[d]thiazol core substituted with 4,7-dimethoxy groups, linked via position 2 to a piperazine ring. The butan-1-one chain terminates in a (4-methoxyphenyl)sulfonyl group. The dimethoxy groups may enhance lipophilicity and metabolic stability, while the sulfonyl moiety could influence electronic properties and target binding .
Properties
IUPAC Name |
1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-31-17-6-8-18(9-7-17)35(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-19(32-2)10-11-20(33-3)23(22)34-24/h6-11H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRJMGNULYEZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Backbone Variations
The target compound shares a common arylpiperazine-butanone backbone with analogs synthesized in the referenced studies. Key differences lie in substituents at three sites:
- Arylpiperazine moiety : The 4,7-dimethoxybenzo[d]thiazol group contrasts with trifluoromethylphenyl (e.g., MK69, compound 5), nitro-substituted phenyl (e.g., MK70, compound 11), or thiophene (e.g., MK41) in other derivatives .
- Butanone chain: The (4-methoxyphenyl)sulfonyl terminus is distinct from pyrazol-4-yl (compound 5) or thiophen-2-yl (MK38) groups .
- Piperazine linkage : The benzo[d]thiazol-piperazine connection differs from pyridinyl (MK45) or phenylpiperidine (compound 21) linkages .
Functional Group Impact
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s methoxy groups (electron-donating) may improve metabolic stability compared to MK70’s nitro group (electron-withdrawing), which could increase oxidative stress .
- Sulfonyl vs. Thiophene/Aldehyde Termini : The sulfonyl group’s strong electron-withdrawing nature may enhance binding to polar targets (e.g., enzymes) versus the hydrophobic thiophene in MK38 .
Pharmacological Implications
- CNS Modulation : Piperazine derivatives like MK41 show affinity for serotonin receptors; the benzo[d]thiazol core may confer dopamine receptor selectivity .
- Antimicrobial Activity : Thiazole-containing compounds (e.g., ’s derivatives) exhibit anti-tubercular effects, hinting at possible utility against resistant pathogens .
- Metabolic Stability : The dimethoxy and sulfonyl groups may reduce cytochrome P450-mediated metabolism compared to nitro- or trifluoromethyl-substituted analogs .
Q & A
Q. What are the key synthetic challenges and steps for preparing this compound?
The synthesis involves multi-step reactions requiring precise optimization of conditions. Key steps include:
- Coupling reactions to attach the 4,7-dimethoxybenzo[d]thiazole moiety to the piperazine ring.
- Sulfonylation of the butanone intermediate with 4-methoxyphenylsulfonyl chloride. Challenges include controlling regioselectivity during thiazole functionalization and minimizing side reactions during sulfonylation. Solvent choice (e.g., toluene or 1,4-dioxane), temperature control (reflux conditions), and catalysts (e.g., piperidine) are critical for yield optimization .
- Purification : Column chromatography or recrystallization is typically required to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the integration of aromatic protons (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperazine ring protons (δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 532.2 for [M+H]) .
- IR Spectroscopy : Key stretches include C=O (1680–1700 cm), sulfonyl S=O (1150–1250 cm), and aromatic C-H (3000–3100 cm) .
Q. What functional groups influence the compound’s reactivity and stability?
- The 4,7-dimethoxybenzo[d]thiazole moiety contributes electron-donating effects, enhancing electrophilic substitution reactivity.
- The piperazine ring acts as a hydrogen bond acceptor, influencing solubility and target interactions.
- The 4-methoxyphenylsulfonyl group increases metabolic stability but may reduce membrane permeability due to its polar nature .
Q. How should this compound be stored to maintain stability?
- Store under inert gas (argon/nitrogen) at –20°C in a desiccator to prevent hydrolysis of the sulfonyl group or oxidation of the thiazole ring .
- Use amber vials to protect against photodegradation, as methoxy and thiazole groups are light-sensitive .
Advanced Research Questions
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Modify substituents : Replace methoxy groups on the benzo[d]thiazole with halogens (e.g., -Cl, -F) to assess electronic effects on target binding .
- Vary the sulfonyl group : Test phenylsulfonyl vs. alkylsulfonyl derivatives to evaluate hydrophobicity impacts.
- Biological testing : Screen analogs against cancer cell lines (e.g., MCF-7, DLD-1) using SRB assays, with IC values as the primary metric .
- Data analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with activity .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Standardize assays : Use identical cell lines (e.g., HA22T liver cancer) and culture conditions (RPMI-1640 medium, 5% FBS) to minimize variability .
- Validate purity : Confirm compound integrity via HPLC before testing (e.g., ≥98% purity).
- Orthogonal assays : Compare SRB results with ATP-based luminescence or apoptosis markers (e.g., caspase-3 activation) .
Q. What computational approaches predict the compound’s target interactions?
- Molecular docking : Use AutoDock Vina to model binding to kinase targets (e.g., EGFR or PI3K), focusing on hydrogen bonds with the piperazine ring and hydrophobic interactions with the thiazole .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to assess binding pocket residency .
- ADMET prediction : SwissADME estimates bioavailability (%F >30) and blood-brain barrier penetration (low) .
Q. How to optimize reaction conditions for high-yield synthesis?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify optimal parameters .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Scale-up considerations : Ensure mixing efficiency (Reynolds number >10,000) and heat transfer (jacketed reactors) for reproducibility .
Key Data from Evidence:
- Cytotoxicity Assays : Tested against DLD-1 (colon), MCF-7 (breast), and HA22T (liver) cell lines, with reference compound CHS-828 (IC = 0.1–1.0 µM) .
- Synthetic Yields : Reported yields for analogs range from 45–72% after optimization .
- Computational Data : Predicted binding affinity (K) for kinase targets: –8.2 to –10.1 kcal/mol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
